2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile
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Overview
Description
2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile is an organic compound with the molecular formula C13H14FNO2 It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group and a methoxy group attached to a tetrahydro-2H-pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzonitrile and tetrahydro-2H-pyran-4-ylmethanol.
Formation of the Methoxy Intermediate: The tetrahydro-2H-pyran-4-ylmethanol is reacted with a suitable base, such as sodium hydride, to form the corresponding alkoxide. This intermediate is then reacted with 2-fluorobenzonitrile under appropriate conditions to form the desired product.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluoro group on the benzene ring can be replaced by other nucleophiles under suitable conditions.
Oxidation: The tetrahydro-2H-pyran ring can be oxidized to form the corresponding lactone.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with different functional groups.
Oxidation: Lactones derived from the oxidation of the tetrahydro-2H-pyran ring.
Reduction: Amines derived from the reduction of the nitrile group.
Scientific Research Applications
2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: It can be used in the development of novel materials with unique properties, such as polymers or liquid crystals.
Chemical Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.
Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The fluoro group can enhance the compound’s binding affinity and selectivity, while the tetrahydro-2H-pyran ring can improve its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile: Similar structure but with the fluoro group in a different position.
2-Fluoro-5-methoxybenzonitrile: Lacks the tetrahydro-2H-pyran ring.
5-((Tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile: Lacks the fluoro group.
Uniqueness
2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile is unique due to the presence of both the fluoro group and the tetrahydro-2H-pyran ring. This combination imparts distinct chemical and physical properties, such as enhanced stability, reactivity, and potential biological activity.
Properties
IUPAC Name |
2-fluoro-5-(oxan-4-ylmethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c14-13-2-1-12(7-11(13)8-15)17-9-10-3-5-16-6-4-10/h1-2,7,10H,3-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUIRFHMOJWAMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC(=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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